molecular formula C14H14N2O B12033105 2,5-Dimethyl-4-(phenyldiazenyl)phenol

2,5-Dimethyl-4-(phenyldiazenyl)phenol

Cat. No.: B12033105
M. Wt: 226.27 g/mol
InChI Key: OZBDUTKSQPNBAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(phenyldiazenyl)phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(phenyldiazenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-4-(phenyldiazenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(phenyldiazenyl)phenol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(phenyldiazenyl)phenol is unique due to its combination of a phenolic group and a diazenyl group, which imparts distinct chemical properties and makes it highly valuable in dye and pigment industries .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2,5-dimethyl-4-phenyldiazenylphenol

InChI

InChI=1S/C14H14N2O/c1-10-9-14(17)11(2)8-13(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3

InChI Key

OZBDUTKSQPNBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)N=NC2=CC=CC=C2

Origin of Product

United States

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